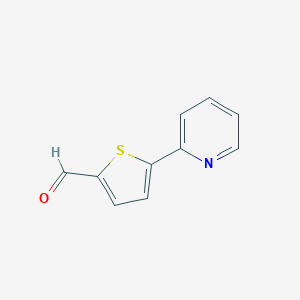

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Übersicht

Beschreibung

5-(Pyridin-2-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H7NOS It consists of a thiophene ring substituted with a pyridin-2-yl group and an aldehyde functional group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and thiophene derivatives.

Formation of Intermediate: A common method involves the formation of an intermediate compound through a coupling reaction between pyridine and thiophene derivatives.

Aldehyde Introduction: The intermediate is then subjected to formylation reactions to introduce the aldehyde group at the 2-position of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid.

Reduction: Formation of 5-(Pyridin-2-yl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde exhibit significant biological activity, particularly as potential anticancer agents. Studies have demonstrated that these compounds can interact with cellular targets involved in cancer pathways, leading to apoptosis in cancer cells. For instance:

- Mechanism of Action : Interaction studies suggest that 5-PTC can inhibit specific proteins crucial for cancer cell survival, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, 5-PTC and its derivatives have shown promising antimicrobial activity. Research has highlighted their effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Material Science Applications

The unique structure of this compound also lends itself to applications in material science:

Organic Electronics

Due to its rigid structure and aromatic character, 5-PTC is being explored for applications in organic electronics and optoelectronic devices. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Fluorescent Probes

The compound's derivatives are being investigated as fluorescent probes in biological imaging. Their ability to fluoresce under specific conditions allows for tracking cellular processes and studying biological interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways: It may modulate specific biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

5-(Pyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

5-(Pyridin-2-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness:

Functional Group: The presence of the aldehyde group at the 2-position of the thiophene ring makes 5-(Pyridin-2-yl)thiophene-2-carbaldehyde unique compared to its analogs.

Reactivity: The aldehyde group imparts distinct reactivity, allowing for specific chemical transformations not possible with other functional groups.

Biologische Aktivität

5-(Pyridin-2-yl)thiophene-2-carbaldehyde (5-PTC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of 5-PTC, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

5-PTC is characterized by its unique molecular structure, which combines a thiophene ring with a pyridine moiety and an aldehyde functional group. The molecular formula is , with a molecular weight of approximately 177.24 g/mol. The thiophene ring contributes to the compound's aromatic properties, while the pyridine and aldehyde groups enhance its reactivity and binding capabilities with biological targets.

Research indicates that 5-PTC interacts with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound has shown potential in:

- Inhibiting Cancer Cell Growth : Studies suggest that 5-PTC can induce apoptosis in cancer cells by interacting with proteins that regulate cell survival and proliferation. This interaction may inhibit specific cancer pathways, leading to reduced tumor growth .

- Antimicrobial Activity : Compounds containing thiophene and pyridine moieties often exhibit significant antimicrobial properties. Preliminary investigations indicate that 5-PTC may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in drug development .

Research Findings

A series of studies have evaluated the biological activity of 5-PTC, revealing promising results:

- Anti-Cancer Activity : In vitro assays have demonstrated that derivatives of 5-PTC can effectively inhibit cancer cell lines. For instance, compounds derived from 5-PTC were shown to have IC50 values in the low micromolar range against several cancer types, indicating potent anti-cancer properties .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of 5-PTC derivatives, particularly their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Research has indicated that 5-PTC and its derivatives possess broad-spectrum antimicrobial activity. For example, compounds derived from this scaffold showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Description | IC50/MIC Values |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cells | Low micromolar range |

| Anti-inflammatory | Inhibits COX enzymes | Comparable to celecoxib (IC50 = 0.04 μmol) |

| Antimicrobial | Broad-spectrum activity against pathogens | MIC = 2.50 - 20 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-PTC:

- Synthesis and Evaluation : A study synthesized various derivatives of 5-PTC and evaluated their biological activities through cell-based assays. The most promising compounds demonstrated over 95% inhibition of target enzymes at low concentrations .

- Mechanistic Studies : Detailed mechanistic studies revealed that 5-PTC interacts with specific proteins involved in cellular signaling pathways, providing insights into its potential therapeutic applications in oncology .

- Comparative Analysis : Comparative studies with structurally similar compounds indicated that modifications to the pyridine or thiophene moieties could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Eigenschaften

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVVFZWHTULBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345516 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-12-8 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.